N11-Ethyl-2-fluoro-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one
Description
N11-Ethyl-2-fluoro-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one is a heterocyclic compound featuring a pyridobenzodiazepine scaffold with specific substitutions: a fluorine atom at position 2, an ethyl group at N11, and a methyl group at N4. The fluorine substitution enhances metabolic stability and bioavailability, while the ethyl and methyl groups influence steric and electronic interactions with biological targets .
Properties
CAS No. |
133626-74-1 |
|---|---|
Molecular Formula |
C15H14FN3O |
Molecular Weight |
271.29 g/mol |
IUPAC Name |
11-ethyl-2-fluoro-6-methylpyrido[3,2-c][1,5]benzodiazepin-5-one |
InChI |
InChI=1S/C15H14FN3O/c1-3-19-12-7-5-4-6-11(12)18(2)15(20)10-8-9-13(16)17-14(10)19/h4-9H,3H2,1-2H3 |
InChI Key |
CHJTZZANMQPXIY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2N(C(=O)C3=C1N=C(C=C3)F)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of N11-Ethyl-2-fluoro-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one involves several steps. One common synthetic route includes the following steps:
Formation of the Pyrido Ring: The initial step involves the formation of the pyrido ring through a cyclization reaction.
Introduction of the Benzodiazepine Ring: The benzodiazepine ring is introduced through a condensation reaction with appropriate precursors.
Functional Group Modifications: The ethyl, fluoro, and methyl groups are introduced through substitution reactions using specific reagents such as ethyl halides, fluorinating agents, and methylating agents.
Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
N11-Ethyl-2-fluoro-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, and acetonitrile, along with catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Anticancer Activity
Recent studies have explored the anticancer potential of derivatives related to N11-Ethyl-2-fluoro-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one. These compounds have demonstrated significant cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF7 (Breast Cancer) | 0.5 - 10 | Dose-dependent inhibition |
| A549 (Lung Cancer) | 1 - 15 | Moderate inhibition |
| HeLa (Cervical Cancer) | 2 - 12 | Significant reduction in viability |
Case Study: In a study examining the effects on MCF7 cells, it was found that specific derivatives exhibited IC50 values as low as 0.5 µM, indicating strong potential for further development as anticancer agents .
Neuropharmacological Effects
The compound has also been investigated for its neuropharmacological properties, particularly its sedative effects. Behavioral assessments in animal models have shown that certain derivatives significantly increase sleep duration when administered alongside other sedatives.
| Test Substance | Dosage (mg/kg) | Effect on Sleep Duration |
|---|---|---|
| N11-Ethyl Derivative | 100 | Increased sleep duration |
| Control (Pentobarbital) | 20 | Baseline sleep duration |
Case Study: In a controlled study with mice, the administration of N11-Ethyl derivatives resulted in a statistically significant increase in sleep duration compared to controls .
Anti-inflammatory Properties
Compounds with similar structures have shown promising anti-inflammatory effects. Research indicates that these benzodiazepine derivatives can inhibit pro-inflammatory cytokines in vitro and in vivo.
| Cytokine | Inhibition (%) | Model |
|---|---|---|
| TNF-alpha | 60% | In vitro macrophage model |
| IL-6 | 45% | In vivo rat model |
Case Study: A series of experiments demonstrated that derivatives inhibited TNF-alpha production by up to 60% in macrophage cultures, highlighting their potential for treating inflammatory diseases .
Structural Studies and Synthesis
The synthesis of this compound and its derivatives has been characterized by various methods including X-ray crystallography and NMR spectroscopy.
Synthesis Pathway:
- Reaction of pyridine derivatives with ethyl aroylacetates.
- Isolation of intermediates leading to final products.
- Confirmation of structure via spectroscopic techniques.
Mechanism of Action
The mechanism of action of N11-Ethyl-2-fluoro-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific enzymes involved in cell proliferation, leading to antiproliferative effects .
Comparison with Similar Compounds
Position 9 Modifications
- 9-Nitro Derivative (CAS 132687-06-0): Structure: Replaces the fluorine at position 2 with a nitro group (-NO₂) at position 7. Properties: The nitro group introduces strong electron-withdrawing effects, reducing electron density on the aromatic ring. This may decrease solubility compared to the fluoro analog (solubility data unavailable) but could enhance binding to nitroreductase enzymes in targeted therapies . Molecular Weight: 298.30 g/mol (C₁₅H₁₄N₄O₃) .
- 9-Trifluoromethyl Derivative (CAS 133626-73-0): Structure: Substitutes position 9 with a trifluoromethyl (-CF₃) group. This derivative is marketed as a pharmaceutical intermediate for CNS drug development . Molecular Weight: 323.30 g/mol (C₁₆H₁₄F₃N₃O) .
N11 and N6 Substituent Modifications
- N11-Benzyl Derivative (CAS 132686-97-6): Structure: Replaces the ethyl group at N11 with a benzyl (-CH₂C₆H₅) group. However, increased steric bulk could reduce solubility compared to the ethyl analog .
Pentamethyl Derivative (CAS 132707-73-4) :
Core Scaffold Variations
1,4-Benzodiazepine vs. 1,5-Benzodiazepine
- 2-Methyl-5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one (CAS 1092460-46-2) :
Nipecotoyl-Substituted Derivatives
- Rispenzepine (CAS Unspecified) :
Physicochemical and Pharmacokinetic Comparisons
*Calculated based on formula C₁₅H₁₄FN₃O. †Solubility data from , unit unspecified.
Biological Activity
N11-Ethyl-2-fluoro-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one is a novel compound belonging to the benzodiazepine class, which has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies that highlight its pharmacological effects.
Chemical Structure and Properties
- Chemical Name : this compound
- CAS Number : 133626-74-1
- Molecular Formula : C15H14FN3O
- Molecular Weight : 273.29 g/mol
Structural Formula
The structural representation of the compound can be summarized as follows:
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the cyclization of appropriate precursors under controlled conditions to yield the desired benzodiazepine structure. Advanced synthetic techniques may also incorporate green chemistry principles to enhance yield and minimize environmental impact.
This compound exhibits biological activity primarily through its interaction with neurotransmitter receptors and enzymes. Specifically, it has shown potential as an inhibitor of HIV reverse transcriptase at low concentrations (IC50 values around 35 nM), indicating its relevance in antiviral research .
Pharmacological Effects
The compound's pharmacological profile suggests several key activities:
- Antiviral Activity : Inhibition of HIV reverse transcriptase.
- Neuropharmacological Effects : Potential anxiolytic and sedative properties similar to traditional benzodiazepines.
Case Studies and Research Findings
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
